2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol
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Overview
Description
2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol is a chemical compound with a complex structure that includes a cyclohexyl ring substituted with a dimethylamino group and an isopropylamino group, connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a cyclization reaction, often using cyclohexanone as a starting material.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, using dimethylamine as the nucleophile.
Attachment of the Isopropylamino Group: The isopropylamino group is attached through a reductive amination reaction, using isopropylamine and a suitable reducing agent such as sodium cyanoborohydride.
Formation of the Ethanol Moiety:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Catalysts: To accelerate reaction rates and improve selectivity.
Purification Techniques: Such as distillation, crystallization, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can produce secondary or tertiary amines.
Substitution: Can result in various substituted derivatives.
Scientific Research Applications
2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Receptor Binding: Binding to specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Membrane Interaction: Altering the properties of cell membranes, which can influence cellular functions.
Comparison with Similar Compounds
2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Include other cyclohexylamines and ethanolamines.
Uniqueness: The presence of both dimethylamino and isopropylamino groups on the cyclohexyl ring, along with the ethanol moiety, gives this compound distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[[4-(dimethylamino)cyclohexyl]-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O/c1-11(2)15(9-10-16)13-7-5-12(6-8-13)14(3)4/h11-13,16H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMZECQYIOLMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCC(CC1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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